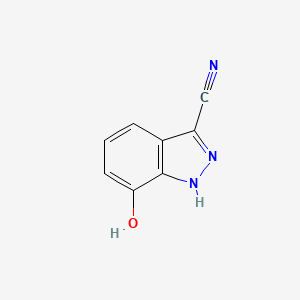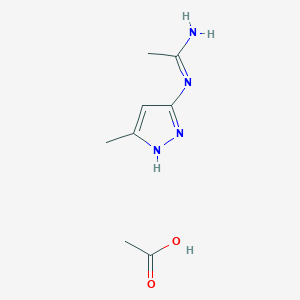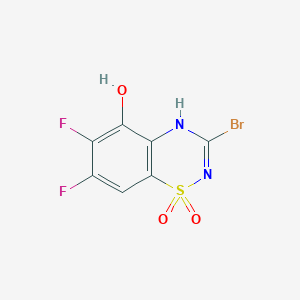
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol typically involves the introduction of bromine and fluorine atoms into the benzothiadiazine ring. One common method is the bromination of a suitable precursor, followed by fluorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and technology to ensure efficiency and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiadiazine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored for potential therapeutic applications, such as antimicrobial and anticancer agents.
Medicine: Research has focused on its potential as a drug candidate for treating various diseases, including hypertension and diabetes.
Mechanism of Action
The mechanism of action of 3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,7-dibromo-2,1,3-benzothiadiazole: Another benzothiadiazine derivative with similar structural features but different substituents.
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: A related compound with additional chlorine and sulfonamide groups.
Uniqueness
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and selectivity in various applications .
Properties
Molecular Formula |
C7H3BrF2N2O3S |
|---|---|
Molecular Weight |
313.08 g/mol |
IUPAC Name |
3-bromo-6,7-difluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol |
InChI |
InChI=1S/C7H3BrF2N2O3S/c8-7-11-5-3(16(14,15)12-7)1-2(9)4(10)6(5)13/h1,13H,(H,11,12) |
InChI Key |
SUIRPPDIFNVHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=C1S(=O)(=O)N=C(N2)Br)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


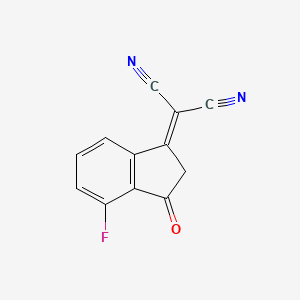
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
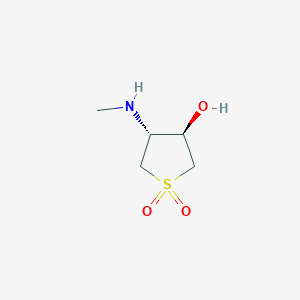
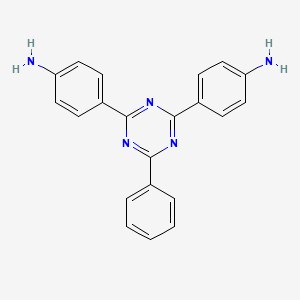
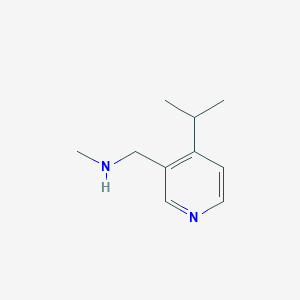
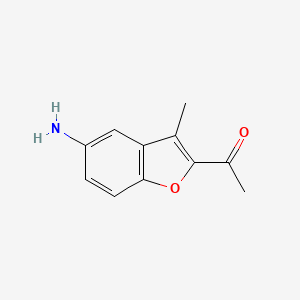
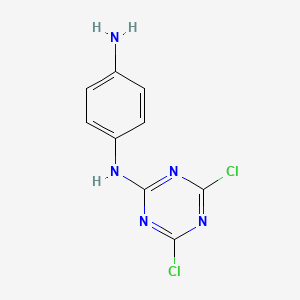
![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)

![2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13132591.png)
